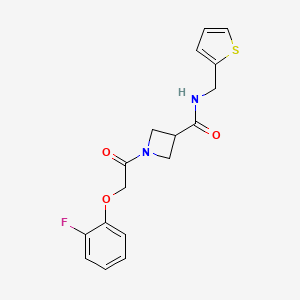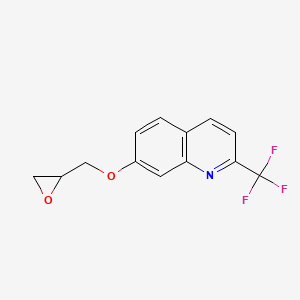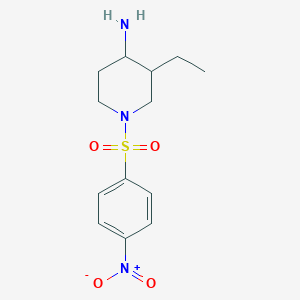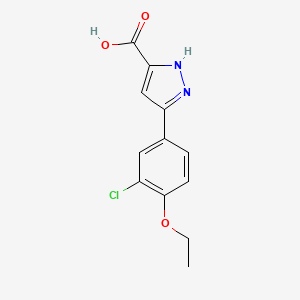
4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds typically involves multi-step chemical reactions starting from furan-2-carboxylic acid hydrazide or similar precursors. These processes might include cyclization reactions, Mannich base formation, and thiol-thione tautomerism. For instance, Koparır, Çetin, and Cansiz (2005) described the synthesis of similar triazole-thiol compounds from furan-2-carboxylic acid hydrazide, highlighting the thiol-thione tautomeric equilibrium observed in these compounds (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of compounds like this compound is typically confirmed using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the compound's atomic arrangement and the presence of tautomeric forms. For example, Sun et al. (2021) used X-ray diffraction and DFT calculations to analyze the molecular and crystal structure of a closely related compound, providing insights into its conformational stability and intermolecular interactions (Sun et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to undergo various chemical transformations, such as thiol-thione tautomerism, which is a common feature among thiols and thiones. Siwek et al. (2008) and (2009) have explored the tautomeric forms and antimicrobial properties of related triazole-thiones, demonstrating the compound's potential in synthesizing biologically active molecules (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008), (Siwek, Wujec, Stefanska, & Paneth, 2009).
Scientific Research Applications
Synthesis and Characterization
- 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various methods. For instance, these compounds have been analyzed using elemental analyses, IR, 1H-NMR, and mass spectral studies, ensuring a thorough understanding of their structure and properties. Some studies have focused on the synthesis of triazole derivatives and their thiol-thione tautomeric equilibrium, adding to the knowledge of their chemical behavior and stability (M. Koparır, A. Çetin, A. Cansiz, 2005; Hacer Bayrak, A. Demirbaş, S. Karaoglu, N. Demirbas, 2009).
Antimicrobial Activities
- Research has demonstrated that these compounds exhibit antimicrobial activities. Various studies have synthesized and evaluated the antimicrobial activities of triazole derivatives against a range of microorganisms, indicating their potential in developing antimicrobial agents. The structures and activities of these compounds have been well-characterized, offering insights into their mode of action and effectiveness against different microbial strains (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013; A. Siwek, M. Wujec, J. Stefanska, P. Paneth, 2009).
Pharmacological Screening
- Investigations into the physical and chemical properties of new derivatives of these compounds have been conducted, with a focus on conducting primary pharmacological screening. These studies aim to predict the pharmacological activity of new derivatives, utilizing methods like 1H NMR spectroscopy, elemental analysis, and computer programs like the PASS online computer program (A. Khilkovets, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-2-3-7-12(10)13-15-16-14(19)17(13)9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNLYLTGOGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)

![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)
![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)

![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)